molecular formula C14H12BrNO4 B5668204 (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate

(4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate

Cat. No.: B5668204
M. Wt: 338.15 g/mol
InChI Key: YPXGZTWAPZAIAE-UHFFFAOYSA-N
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Description

(4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate is an organic compound that features a bromophenyl group attached to a furan ring via a carbonylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate typically involves the following steps:

    Formation of the Furan-2-Carbonyl Chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The furan-2-carbonyl chloride is then reacted with an amine, such as 4-bromobenzylamine, in the presence of a base like triethylamine (TEA) to form the corresponding amide.

    Esterification: The final step involves esterification of the amide with an appropriate alcohol, such as methanol, in the presence of a catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methyl 2-(furan-2-carbonylamino)acetate
  • (4-Fluorophenyl)methyl 2-(furan-2-carbonylamino)acetate
  • (4-Methylphenyl)methyl 2-(furan-2-carbonylamino)acetate

Uniqueness

Compared to its analogs, (4-Bromophenyl)methyl 2-(furan-2-carbonylamino)acetate is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c15-11-5-3-10(4-6-11)9-20-13(17)8-16-14(18)12-2-1-7-19-12/h1-7H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGZTWAPZAIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330633
Record name (4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

516466-58-3
Record name (4-bromophenyl)methyl 2-(furan-2-carbonylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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